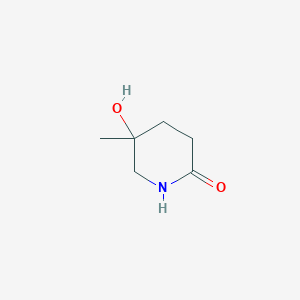

5-Hydroxy-5-methylpiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-5-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(9)3-2-5(8)7-4-6/h9H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYNQMRSYAJTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)NC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300639 | |

| Record name | 5-Hydroxy-5-methyl-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501435-45-6 | |

| Record name | 5-Hydroxy-5-methyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501435-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-5-methyl-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 5-Hydroxy-5-methylpiperidin-2-one: Synthesis, Separation, and Characterization

This guide provides a comprehensive technical overview of the stereoisomers of 5-Hydroxy-5-methylpiperidin-2-one, a chiral heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the critical role of stereochemistry in determining the pharmacological and toxicological profiles of bioactive molecules, this document outlines strategies for the synthesis, separation, and characterization of the individual stereoisomers of this compound. The methodologies described herein are based on established principles of organic synthesis and analytical chemistry, providing a robust framework for researchers in the field.

Introduction: The Significance of Stereoisomerism in Drug Development

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the context of drug development, the specific stereochemistry of a molecule can profoundly influence its biological activity.[1][2] Enantiomers, which are non-superimposable mirror images, often exhibit different pharmacological and toxicological properties. One enantiomer may be therapeutically active, while the other may be inactive or even contribute to adverse effects. Similarly, diastereomers, which are stereoisomers that are not mirror images, can also display distinct biological profiles.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved pharmaceutical agents.[3] The introduction of multiple stereocenters, as in the case of 5-Hydroxy-5-methylpiperidin-2-one, necessitates a thorough investigation of the properties of each individual stereoisomer to identify the optimal candidate for further development.

The structure of 5-Hydroxy-5-methylpiperidin-2-one possesses two chiral centers, at the C5 and the (potential for a second chiral center depending on substitution and ring conformation) carbon atoms. This gives rise to a total of four possible stereoisomers: two pairs of enantiomers.

Proposed Synthetic Strategies for Stereoisomerically Enriched 5-Hydroxy-5-methylpiperidin-2-one

The synthesis of stereoisomerically enriched 5-Hydroxy-5-methylpiperidin-2-one can be approached through two primary strategies: diastereoselective synthesis to create a mixture of diastereomers that can be separated, followed by chiral resolution of the enantiomers, or asymmetric synthesis to directly target a specific stereoisomer.

Diastereoselective Synthesis

A plausible diastereoselective approach involves the cyclization of a linear precursor where one of the stereocenters is already established. This can guide the formation of the second stereocenter with a degree of selectivity.

Proposed Reaction Scheme:

Caption: Proposed diastereoselective synthesis of 5-Hydroxy-5-methylpiperidin-2-one.

Experimental Protocol:

-

Reduction: The starting material, ethyl 4-cyano-4-methyl-5-oxohexanoate, is subjected to a reducing agent capable of reducing both the nitrile and ketone functionalities, such as catalytic hydrogenation over a Raney nickel or rhodium catalyst. The reaction conditions (pressure, temperature, and solvent) would need to be optimized to favor the formation of one diastereomer over the other.

-

Lactamization: The resulting amino ester intermediate is then induced to undergo intramolecular cyclization to form the desired piperidinone ring. This can often be achieved by heating the amino ester, sometimes in the presence of a mild acid or base catalyst.

-

Separation of Diastereomers: The resulting mixture of diastereomers can be separated using chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).[4]

Asymmetric Synthesis

For the direct synthesis of a single enantiomer, an asymmetric approach is necessary. This can be achieved using a chiral auxiliary or a chiral catalyst.

Proposed Reaction Scheme using a Chiral Auxiliary:

Caption: Proposed asymmetric synthesis using a chiral auxiliary.

Experimental Protocol:

-

Acylation: A chiral auxiliary, such as an Evans oxazolidinone, is acylated with a suitable precursor molecule.

-

Diastereoselective Alkylation: The N-acyl oxazolidinone is then subjected to a diastereoselective alkylation reaction to introduce the methyl group at the C5 position. The stereochemical outcome is directed by the chiral auxiliary.

-

Cleavage and Cyclization: The chiral auxiliary is subsequently cleaved, and the resulting linear precursor is cyclized to yield the enantiomerically enriched 5-Hydroxy-5-methylpiperidin-2-one.

Separation of Stereoisomers by Chiral Chromatography

For the separation of both enantiomers and diastereomers, chiral chromatography is the most effective technique. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the methods of choice.

Table 1: Proposed Chiral HPLC/SFC Screening Conditions

| Parameter | HPLC | SFC |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Polysaccharide-based (e.g., Chiralpak AD-H, AS-H) |

| Mobile Phase | Heptane/Isopropanol or Heptane/Ethanol with additives (e.g., trifluoroacetic acid or diethylamine) | CO2/Methanol or CO2/Ethanol with additives |

| Flow Rate | 0.5 - 1.5 mL/min | 2.0 - 4.0 mL/min |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) | UV or MS |

Experimental Protocol for Chiral Method Development:

-

Column Screening: A racemic mixture of 5-Hydroxy-5-methylpiperidin-2-one is screened against a panel of chiral columns with varying mobile phases.

-

Optimization: Once a promising separation is observed, the mobile phase composition, flow rate, and temperature are optimized to achieve baseline resolution of all stereoisomers.

-

Elution Order Determination: The elution order of the stereoisomers can be determined by injecting samples of known configuration, if available, or by using analytical techniques such as circular dichroism (CD) spectroscopy in-line with the chromatography.

Caption: Workflow for the chiral separation of 5-Hydroxy-5-methylpiperidin-2-one stereoisomers.

Characterization of Stereoisomers

Once the individual stereoisomers have been isolated, their absolute and relative configurations must be determined using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers.[5] Differences in the chemical shifts and coupling constants of the protons in the piperidinone ring can provide insights into the spatial arrangement of the hydroxyl and methyl groups. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish through-space proximities between protons, further aiding in the assignment of relative stereochemistry.

X-ray Crystallography

For an unambiguous determination of the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[4][6][7] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the arrangement of all atoms in the molecule. Obtaining a suitable crystal for X-ray diffraction is often a critical and challenging step.

Experimental Protocol for X-ray Crystallography:

-

Crystallization: The purified stereoisomer is dissolved in a suitable solvent or solvent mixture, and crystals are grown by slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding the precise atomic coordinates and allowing for the assignment of the absolute configuration.

Chiroptical Methods

Circular dichroism (CD) and optical rotatory dispersion (ORD) are techniques that measure the differential absorption and rotation of polarized light by chiral molecules. These methods can be used to distinguish between enantiomers and can also be used in conjunction with computational chemistry to predict the absolute configuration of a molecule.

Potential Pharmacological Significance and Future Directions

The individual stereoisomers of 5-Hydroxy-5-methylpiperidin-2-one may exhibit distinct pharmacological activities. It is plausible that they could interact with various biological targets, including enzymes and receptors, in a stereospecific manner. For instance, derivatives of piperidine have shown a wide range of biological activities, including acting as calcium channel blockers and having effects on the central nervous system.[1][8]

Future research should focus on the biological evaluation of each of the purified stereoisomers in relevant in vitro and in vivo models. This will allow for the identification of the eutomer (the more active stereoisomer) and the distomer (the less active stereoisomer) and will provide a clear understanding of the structure-activity relationship (SAR) with respect to stereochemistry. Such studies are essential for the rational design and development of new therapeutic agents based on the 5-Hydroxy-5-methylpiperidin-2-one scaffold.

References

-

Ye, W., & Schneller, S. W. (2016). The Synthesis of Both Diastereomers of 5'-Methylhomoaristeromycin. Nucleosides, Nucleotides & Nucleic Acids, 35(3), 105–113. [Link]

-

Lubell, W. D., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 26(24), 7586. [Link]

-

Miyano, S., et al. (1987). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Journal of Medicinal Chemistry, 30(10), 1777–1785. [Link]

-

Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link]

-

González-Lainez, M., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy-pipecolic acids. Organic & Biomolecular Chemistry, 20(7), 1461–1465. [Link]

-

Li, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533. [Link]

-

Markovič, M., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2296–2307. [Link]

-

Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

-

O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8438–8448. [Link]

-

Wang, X., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163–170. [Link]

-

Loiseleur, O., & Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(25), 7545–7613. [Link]

-

Chow, S. T., & Chow, Y. L. (1977). N-Hydroxy amides. Part 6. Synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones. Journal of the Chemical Society, Perkin Transactions 1, 746–750. [Link]

-

ResearchGate. (n.d.). Structure of 5-hydroxy-1-methylpiperidin-2-one. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Sutradhar, S. (2018). Molecular Structure of 2-hydroxy-5-methyl-2-nitroazobenzene Isomer: DFT Insight. Journal of Molecular Structure, 1157, 463–471. [Link]

-

Al-Majid, A. M., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7623. [Link]

-

Kumar, S., & Singh, B. (2014). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 14(12), 1436–1453. [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116086. [Link]

-

Cirilli, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12698–12709. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Gising, J., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3195. [Link]

-

Wikipedia. (n.d.). Adamantane. [Link]

-

de la Cruz-Cruz, J. I., et al. (2022). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 27(19), 6296. [Link]

-

Krasavin, M., et al. (2018). Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. Beilstein Journal of Organic Chemistry, 14, 1864–1870. [Link]

-

González-Vera, J. A., et al. (2024). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Molecules, 29(1), 22. [Link]

-

Jeffrey, C., et al. (2025). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules, 30(1), 1. [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methylpyridine. [Link]

-

PubChem. (n.d.). 5-Methyl-2-pyrrolidone. [Link]

-

PubChem. (n.d.). N-Methyl-2-piperidone. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Hydroxy-5-methylpiperidin-2-one: An Application and Protocol Guide

Introduction

The piperidine ring system is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] Substituted piperidin-2-ones, also known as δ-valerolactams, are particularly valuable intermediates in drug discovery and development, offering a rigid framework for the precise spatial arrangement of functional groups. This guide provides a detailed, three-step synthetic route to 5-Hydroxy-5-methylpiperidin-2-one, a versatile building block for the synthesis of more complex molecules. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also a deeper understanding of the underlying chemical principles. This synthesis employs a robust strategy involving the construction of a key intermediate, N-benzyl-5-oxopiperidin-2-one, via a Dieckmann condensation, followed by a Grignard reaction to install the hydroxy-methyl group, and concluding with a deprotection step to yield the final product.

Strategic Overview of the Synthesis

The synthesis is designed in three main stages, each with a distinct objective. This modular approach allows for optimization at each step and facilitates the characterization of intermediates.

Sources

Topic: High-Purity Isolation of 5-Hydroxy-5-methylpiperidin-2-one using Hydrophilic Interaction Liquid Chromatography (HILIC) and Chiral Separation

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-5-methylpiperidin-2-one is a polar, chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical synthesis.[1][2] Its purification presents a dual challenge: removing polar, process-related impurities and resolving its constituent enantiomers, which is critical for pharmacological activity. Standard reversed-phase chromatography often fails to provide adequate retention for such hydrophilic molecules. This application note presents a robust, two-stage chromatographic strategy. The primary purification of the crude material is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful technique for retaining and separating polar compounds.[3][4][5] Subsequently, a high-resolution chiral chromatography method is detailed for the preparative separation of the (R)- and (S)-enantiomers. This guide provides detailed, step-by-step protocols, explains the scientific rationale behind methodological choices, and offers troubleshooting advice to empower researchers to achieve high-purity isolation of this valuable synthetic intermediate.

Introduction: The Purification Challenge

5-Hydroxy-5-methylpiperidin-2-one is a lactam derivative that serves as a versatile building block in drug development.[1] The presence of a hydroxyl group and an amide within its six-membered ring imparts significant polarity and hydrophilicity. Furthermore, the carbon at the 5-position is a stereocenter, meaning the molecule exists as a pair of enantiomers. In drug development, it is crucial to isolate and test individual enantiomers, as they often exhibit different pharmacological and toxicological profiles.

The purification of this compound from a synthesis reaction mixture is non-trivial. The primary challenges are:

-

Poor Retention in Reversed-Phase (RP) Chromatography: Due to its high polarity, the analyte has weak interactions with non-polar stationary phases (like C18) and tends to elute in or near the solvent front, resulting in poor separation from other polar impurities or starting materials.[3][6]

-

Enantiomeric Resolution: The separation of enantiomers requires a chiral environment, necessitating the use of specialized Chiral Stationary Phases (CSPs).

This guide addresses these challenges by proposing a logical workflow: first, an achiral purification to remove general impurities using HILIC, followed by a chiral separation to isolate the individual enantiomers.

Analyte Physicochemical Profile

A thorough understanding of the analyte's properties is the foundation for developing a successful purification strategy.

Caption: Chemical structure of 5-Hydroxy-5-methylpiperidin-2-one.

| Property | Value / Description | Rationale for Chromatographic Approach |

| Molecular Formula | C₆H₁₁NO₂ | Influences detector settings (e.g., MS). |

| Molecular Weight | 129.16 g/mol [7] | Relevant for mass spectrometry detection and loading calculations. |

| Polarity | High | The hydroxyl and lactam groups make the molecule highly polar and water-soluble. This is the primary reason for choosing HILIC over RPLC. |

| pKa | ~14.0 (Predicted)[8] | The molecule is largely neutral under typical HPLC pH conditions (2-8), making ion-exchange chromatography less effective than HILIC or normal-phase. |

| Chirality | Contains one stereocenter at C5 | Mandates the use of a chiral stationary phase for enantiomeric separation. |

Chromatographic Strategy Selection

Primary Purification: Why HILIC?

Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal choice for separating polar compounds that are poorly retained in reversed-phase.[5][9] The separation mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer immobilized on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).

Caption: HILIC mechanism showing polar analyte partitioning.

Advantages of HILIC for this Application:

-

Strong Retention: Provides robust retention for polar analytes.

-

Orthogonal Selectivity: Offers a different separation profile compared to RPLC, effectively resolving impurities that might co-elute in a reversed-phase system.

-

MS-Friendly: Uses volatile mobile phases (e.g., acetonitrile, ammonium formate), making it highly compatible with mass spectrometry for peak identification and purity analysis.[4]

Enantiomeric Separation: Chiral Normal-Phase Chromatography

To separate the (R)- and (S)-enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of chiral compounds.[10][11] These separations are often performed in normal-phase or polar organic modes.

Rationale for this Choice:

-

High Selectivity: CSPs create transient, diastereomeric complexes with the enantiomers, leading to different retention times.

-

Proven Efficacy: Polysaccharide-based columns are widely documented for their successful resolution of chiral compounds containing hydroxyl and amide functionalities.[10]

Protocol 1: Achiral Purification by HILIC

Objective: To remove synthesis by-products and other process-related impurities from the crude 5-Hydroxy-5-methylpiperidin-2-one sample, yielding a product with >95% achiral purity.

Materials and Equipment

| Item | Specification |

| HPLC System | Preparative or Semi-Preparative HPLC with gradient capability, UV detector, and fraction collector. |

| Column | HILIC Column (e.g., Amide, Diol, or bare Silica phase), 10 µm particle size, 21.2 x 250 mm. |

| Solvents | Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm). |

| Additives | Ammonium Formate or Acetic Acid (MS-grade). |

| Sample Solvent | 90:10 (v/v) Acetonitrile:Water. |

Step-by-Step Protocol

-

Mobile Phase Preparation:

-

Mobile Phase A: 95:5 (v/v) Water:Acetonitrile + 10 mM Ammonium Formate. Adjust pH to 3.5 with Formic Acid.

-

Mobile Phase B: 95:5 (v/v) Acetonitrile:Water + 10 mM Ammonium Formate. Adjust pH to 3.5 with Formic Acid.

-

Filter and degas both mobile phases thoroughly before use.[12]

-

-

Sample Preparation:

-

Dissolve the crude sample in the sample solvent (90:10 Acetonitrile:Water) to a concentration of 10-50 mg/mL.

-

Ensure the sample is fully dissolved. If not, sonicate briefly.

-

Filter the sample through a 0.45 µm PTFE syringe filter to remove particulates.

-

-

HPLC Method Parameters:

| Parameter | Setting | Rationale |

| Flow Rate | 18.0 mL/min | Appropriate for a 21.2 mm ID preparative column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 210 nm | The lactam chromophore absorbs at low UV wavelengths. |

| Injection Vol. | 1-5 mL | Depends on sample concentration and column loading capacity. |

| Gradient | Time (min) | %B |

| 0.0 | 100 | |

| 2.0 | 100 | |

| 15.0 | 70 | |

| 17.0 | 70 | |

| 17.1 | 100 | |

| 20.0 | 100 |

-

Execution and Fraction Collection:

-

Equilibrate the column with 100% Mobile Phase B for at least 20 minutes.

-

Inject the prepared sample.

-

Monitor the chromatogram and collect the fractions corresponding to the main product peak.

-

Pool the pure fractions, and confirm purity by analytical HPLC.

-

Evaporate the solvent under reduced pressure to obtain the purified, racemic compound.[13]

-

Protocol 2: Enantiomeric Separation by Chiral Chromatography

Objective: To separate the racemic 5-Hydroxy-5-methylpiperidin-2-one into its individual (R)- and (S)-enantiomers with high enantiomeric excess (>99% ee).

Materials and Equipment

| Item | Specification |

| HPLC System | Semi-Preparative HPLC with isocratic capability, UV detector, and fraction collector. |

| Column | Chiral Stationary Phase (e.g., Chiralpak® AD-H or similar amylose-based CSP), 5 µm, 10 x 250 mm. |

| Solvents | n-Hexane (or Heptane), Isopropanol (IPA), Ethanol (HPLC Grade). |

Step-by-Step Protocol

-

Mobile Phase Preparation:

-

Sample Preparation:

-

Dissolve the purified racemic compound from Protocol 1 in the mobile phase (90:10 n-Hexane:IPA) to a concentration of 5-10 mg/mL.

-

Filter through a 0.45 µm PTFE syringe filter.

-

-

HPLC Method Parameters:

| Parameter | Setting | Rationale |

| Flow Rate | 4.0 mL/min | Standard for a 10 mm ID semi-preparative column. |

| Column Temp. | 25 °C | Temperature can affect chiral selectivity; consistency is key. |

| Detection | UV at 210 nm | |

| Injection Vol. | 0.5 - 1.0 mL | |

| Mode | Isocratic | Isocratic elution is standard for preparative chiral separations to maximize resolution. |

-

Execution and Fraction Collection:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Perform an analytical injection first to determine the retention times of the two enantiomers.

-

Switch to preparative injections. Collect the first eluting enantiomer and the second eluting enantiomer in separate flasks.

-

Analyze the collected fractions for enantiomeric purity.

-

Pool the corresponding pure fractions and evaporate the solvent to yield the isolated enantiomers.

-

Overall Purification Workflow

Caption: Complete workflow from crude mixture to isolated enantiomers.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No/Poor Retention in HILIC | Sample solvent is too aqueous; Mobile phase is too aqueous. | Decrease water content in the sample solvent. Increase the initial %B (Acetonitrile) in the gradient. |

| Poor Peak Shape (Tailing) | Secondary interactions with silica; Column overload. | Add a small amount of a weak acid (e.g., 0.1% acetic acid) to the mobile phase. Reduce sample concentration/injection volume. |

| No Separation in Chiral Mode | Incorrect mobile phase composition; Unsuitable chiral stationary phase. | Screen different alcohol modifiers (IPA, Ethanol). Screen a different class of CSP (e.g., cellulose-based if amylose-based fails). |

| Low Recovery | Analyte precipitation on-column; Strong irreversible adsorption. | Ensure sample is fully soluble in the initial mobile phase. For HILIC, ensure sample solvent is not vastly different from the mobile phase. |

Conclusion

The successful purification of 5-Hydroxy-5-methylpiperidin-2-one requires a methodical approach that addresses both its high polarity and its chiral nature. The two-stage strategy presented here, utilizing HILIC for initial purification followed by chiral chromatography for enantiomeric resolution, provides a reliable and efficient pathway to obtaining this compound in high purity. By understanding the underlying chromatographic principles and carefully controlling experimental parameters, researchers can effectively overcome the associated challenges and produce material suitable for advanced stages of research and drug development.

References

-

Title: (R)-5-HYDROXY-PIPERIDIN-2-ONE Source: LookChem URL: [Link]

-

Title: Normal-phase vs. Reversed-phase Chromatography Source: Phenomenex URL: [Link]

-

Title: Normal Phase HPLC Column and Reverse Phase HPLC Column Source: Hawach Scientific URL: [Link]

-

Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation Blog URL: [Link]

-

Title: Structure of 5-hydroxy-1-methylpiperidin-2-one Source: ResearchGate URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (PMC) URL: [Link]

-

Title: Hydrophilic Interaction Chromatography (HILIC) in the Analysis of Antibiotics Source: PubMed URL: [Link]

-

Title: PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY Source: PubMed Central (PMC) URL: [Link]

-

Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]

-

Title: Why is normal phase chromatography good for use on polar analytes? Source: ResearchGate URL: [Link]

-

Title: Chiral and achiral separation of ten flavanones using supercritical fluid chromatography Source: University of Virginia Institutional Repository URL: [Link]

-

Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]

-

Title: Using in-line ion-exchange impurity scavenging to improve flash purification efficiency Source: ResearchGate URL: [Link]

-

Title: Chiral Separation of Several Flavanones by Liquid Chromatography Source: ResearchGate URL: [Link]

-

Title: Aqueous normal-phase chromatography Source: Wikipedia URL: [Link]

-

Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: MDPI URL: [Link]

-

Title: HPLC for the Retention and Resolution of Very Polar Compounds Source: Fisher Scientific URL: [Link]

-

Title: Chromium Speciation by Anion-Exchange High-Performance Liquid Chromatography Source: PubMed URL: [Link]

-

Title: Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases Source: MDPI URL: [Link]

-

Title: Hydrophilic-Interaction Chromatography: An Update Source: LCGC International URL: [Link]

-

Title: What is the Chemistry Behind Reversed-Phase Flash Chromatography? Source: Biotage URL: [Link]

-

Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

-

Title: Can you retain polar acidic compounds using reversed-phase conditions? Source: YouTube URL: [Link]

-

Title: Using Hydrophilic Interaction Chromatography for Heightened Product Characterization Source: Waters Corporation URL: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-hydroxy-1-methyl-2-piperidinone | 33342-01-7 [chemicalbook.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode [mdpi.com]

- 12. Developing HPLC Methods [sigmaaldrich.com]

- 13. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 15. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]

Application Note: Comprehensive Characterization of 5-Hydroxy-5-methylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-5-methylpiperidin-2-one is a substituted piperidinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The piperidinone scaffold is a common feature in a variety of biologically active molecules. The presence of both a hydroxyl and a methyl group at the 5-position introduces a chiral center and specific steric and electronic features that can significantly influence the molecule's pharmacological properties. Accurate and comprehensive analytical characterization is therefore a critical step in its synthesis, quality control, and further development.

This application note provides a detailed guide to the analytical methodologies for the complete characterization of 5-Hydroxy-5-methylpiperidin-2-one, with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol .[1] The protocols and insights provided are grounded in established analytical principles and data from structurally related compounds, offering a robust framework for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2]

Rationale for NMR Analysis

For 5-Hydroxy-5-methylpiperidin-2-one, ¹H and ¹³C NMR are essential to confirm the connectivity of the atoms within the piperidinone ring, verify the presence and position of the hydroxyl and methyl substituents, and establish the relative stereochemistry if applicable.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified 5-Hydroxy-5-methylpiperidin-2-one sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the sample's solubility.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |

| Solvent | CDCl₃ (or DMSO-d₆) | CDCl₃ (or DMSO-d₆) |

| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm | Tetramethylsilane (TMS) at 0.00 ppm |

| Temperature | 298 K | 298 K |

| Pulse Program | Standard single pulse | Proton-decoupled single pulse |

| Number of Scans | 16-64 | 1024-4096 |

| Relaxation Delay | 1-2 seconds | 2-5 seconds |

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons.

Sources

Application Note & Protocol: A Comprehensive Guide to the In Vitro Antioxidant Activity of 5-Hydroxy-5-methylpiperidin-2-one

For: Researchers, scientists, and drug development professionals investigating novel antioxidant compounds.

Introduction: The Rationale for Antioxidant Profiling of Piperidinone Derivatives

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a host of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. The piperidinone scaffold is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds.[1][2] The introduction of hydroxyl groups to this heterocyclic system can, in theory, impart hydrogen-donating capabilities, a key mechanism for radical scavenging.

5-Hydroxy-5-methylpiperidin-2-one is a piperidinone derivative with potential biological activities. While its direct antioxidant capacity is not extensively documented, related piperidine and piperidinone derivatives have shown promise in this area.[3][4] Therefore, a systematic evaluation of its antioxidant potential is a critical step in its preclinical assessment.

This guide provides a comprehensive framework and detailed protocols for assessing the in vitro antioxidant activity of 5-Hydroxy-5-methylpiperidin-2-one. We will move beyond a single-assay approach to advocate for a multi-mechanistic evaluation, ensuring a robust and reliable antioxidant profile. The causality behind the selection of specific assays and the intricacies of their execution are explained to empower researchers to generate high-quality, reproducible data.

The Multi-Mechanistic Approach: Why One Assay is Not Enough

The antioxidant activity of a compound is not a singular property. It can be exerted through various mechanisms, including:

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it.

-

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical.[5]

No single assay can capture the entirety of a compound's antioxidant potential. Therefore, a panel of assays based on different mechanisms is essential for a comprehensive understanding. This application note focuses on three widely accepted and complementary assays: DPPH, ABTS, and FRAP.

Caption: Fig 1. Rationale for selecting a multi-assay panel.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[6][7] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.[6][8] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[6]

-

Why it's chosen: The DPPH assay is simple, rapid, and sensitive, making it an excellent primary screening tool for radical scavenging activity.[9] It is particularly useful for evaluating the HAT mechanism.[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate.[11] The pre-formed ABTS•+ is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[11] The decrease in absorbance is measured at approximately 734 nm.[12]

-

Why it's chosen: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the testing of a broader range of compounds. The reaction is largely based on the SET mechanism, providing complementary information to the DPPH assay.[5]

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay directly measures the ability of a compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored complex that can be measured at 593 nm.[13] The change in absorbance is proportional to the reducing power of the antioxidants.

-

Why it's chosen: This assay is not a radical quenching assay but a measure of the total reducing power of a compound. It provides a direct assessment of the electron-donating capacity of 5-Hydroxy-5-methylpiperidin-2-one.

Experimental Protocols

This section provides detailed, step-by-step protocols for the three selected assays. It is crucial to include a positive control (e.g., Ascorbic Acid, Trolox, or Gallic Acid) in each assay to validate the experimental setup and for comparison.

General Materials and Equipment

-

5-Hydroxy-5-methylpiperidin-2-one (analytical grade)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate (K₂S₂O₈)

-

Ferric chloride (FeCl₃)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

-

Ascorbic acid (positive control)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid; positive control)

-

Methanol (HPLC grade)

-

Ethanol (HPLC grade)

-

Sodium acetate

-

Acetic acid

-

Hydrochloric acid (HCl)

-

Deionized water

-

96-well microplates

-

Microplate reader (spectrophotometer)

-

Adjustable micropipettes

-

Vortex mixer

-

Analytical balance

Protocol 1: DPPH Radical Scavenging Assay

Caption: Fig 2. Workflow for the DPPH radical scavenging assay.

A. Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 5-Hydroxy-5-methylpiperidin-2-one in methanol.

-

Working Solutions: From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 250, 500 µg/mL) in methanol.

-

Positive Control: Prepare a 1 mg/mL stock solution of ascorbic acid in methanol and dilute to the same concentration range as the test compound.

B. Assay Procedure:

-

Pipette 100 µL of each working solution of the test compound and positive control into separate wells of a 96-well plate.

-

For the blank, pipette 100 µL of methanol into a well.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

C. Data Analysis:

Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] * 100

Where:

-

A_control is the absorbance of the DPPH solution with methanol (blank).

-

A_sample is the absorbance of the DPPH solution with the test compound or positive control.

Plot the % scavenging activity against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: ABTS Radical Cation Decolorization Assay

Caption: Fig 3. Workflow for the ABTS radical cation assay.

A. Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•+ Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to 2 days when stored in the dark at 4°C.

-

ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test Compound and Positive Control: Prepare serial dilutions as described in the DPPH protocol.

B. Assay Procedure:

-

Add 180 µL of the ABTS•+ working solution to each well of a 96-well plate.

-

Add 20 µL of the test compound or positive control at various concentrations to the wells.

-

For the blank, add 20 µL of the solvent (methanol or ethanol).

-

Mix and incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

C. Data Analysis:

Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. Determine the IC₅₀ value from the dose-response curve.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

A. Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

-

Ferrous Sulfate Standard Curve: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100, 200, 400, 600, 800, 1000 µM) in deionized water.

B. Assay Procedure:

-

Pipette 180 µL of the pre-warmed FRAP reagent into the wells of a 96-well plate.

-

Add 20 µL of the test compound, standard (ferrous sulfate), or blank (solvent) to the wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Measure the absorbance at 593 nm.

C. Data Analysis:

-

Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

-

Use the regression equation from the standard curve to calculate the FRAP value of the test compound.

-

Express the results as µM of Fe(II) equivalents per mg of the compound or as Trolox equivalents if Trolox is used as the standard.

Data Presentation and Interpretation

A systematic presentation of the data is crucial for clear interpretation and comparison. The results should be summarized in a table.

Table 1: Summary of In Vitro Antioxidant Activity of 5-Hydroxy-5-methylpiperidin-2-one

| Assay | Parameter | 5-Hydroxy-5-methylpiperidin-2-one | Ascorbic Acid (Positive Control) |

| DPPH Scavenging | IC₅₀ (µg/mL) | Experimental Value ± SD | Experimental Value ± SD |

| ABTS Scavenging | IC₅₀ (µg/mL) | Experimental Value ± SD | Experimental Value ± SD |

| FRAP | Reducing Power (µM Fe(II)/mg) | Experimental Value ± SD | Experimental Value ± SD |

All experiments should be performed in triplicate, and data presented as mean ± standard deviation (SD).

Interpretation Insights:

-

A low IC₅₀ value in the DPPH and ABTS assays indicates high radical scavenging activity .

-

A high FRAP value indicates strong reducing power .

-

By comparing the results across the three assays, a comprehensive profile of the antioxidant mechanism of 5-Hydroxy-5-methylpiperidin-2-one can be established. For instance, a compound that is highly active in the DPPH assay but less so in the FRAP assay may primarily act through hydrogen atom donation rather than electron donation.

Self-Validation and Troubleshooting

Trustworthiness of the protocols is paramount. Each assay includes inherent checks:

-

Positive Controls: Consistent results for ascorbic acid or Trolox validate the assay's performance. Significant deviation from expected values indicates a problem with reagent preparation or the experimental setup.

-

Standard Curve (FRAP): A linear standard curve with a high correlation coefficient (R² > 0.99) is essential for accurate quantification of reducing power.

-

Reproducibility: Performing all experiments in triplicate and ensuring a low standard deviation provides confidence in the data.

Potential Issues and Solutions:

-

Compound Solubility: If 5-Hydroxy-5-methylpiperidin-2-one is not fully soluble in methanol or ethanol, consider using a co-solvent like DMSO. However, ensure the final concentration of DMSO in the assay is low (<1%) to avoid interference.

-

Color Interference: If the compound itself has absorbance near the measurement wavelengths, a sample blank (compound + solvent, without the radical/reagent) must be run and its absorbance subtracted from the sample reading.

-

Variability in IC₅₀ Values: This can arise from inaccurate pipetting, improper mixing, or temperature fluctuations. Ensure all reagents are at the correct temperature before use and that pipettes are properly calibrated.

Conclusion

This application note provides a robust, multi-mechanistic framework for the in vitro evaluation of the antioxidant activity of 5-Hydroxy-5-methylpiperidin-2-one. By employing the DPPH, ABTS, and FRAP assays, researchers can obtain a comprehensive profile of the compound's radical scavenging and reducing capabilities. Adherence to these detailed protocols, coupled with careful data analysis and interpretation, will yield reliable and publication-quality data, which is essential for advancing the study of novel therapeutic agents in the field of drug discovery.

References

-

LookChem. (n.d.). Cas 19365-07-2, (R)-5-HYDROXY-PIPERIDIN-2-ONE. Retrieved from [Link]

-

Manjusha, N., et al. (2018). Antioxidant potential of piperidine containing compounds - A short review. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

-

Alagar Yadav, S., et al. (2021). Screening and assessment of molecular mechanistic actions of 5-hydroxy-1-methylpiperidin-2-one against free radicals, lung cancer cell line (A549), and binding properties on bovine serum albumin. ResearchGate. Retrieved from [Link]

-

Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Molecules, 25(1), 113. Retrieved from [Link]

-

Karthik, N., et al. (2011). Novel piperidone derivatives: synthesis, spectral and evaluation of antioxidant activity. International Journal of Drug Development & Research, 3(2), 122-127. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition.... Retrieved from [Link]

-

Koleva, I. I., et al. (2002). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]

-

Journal of Universitas Airlangga. (n.d.). Antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of ABTS radical scavenging activity assay (Xiao et al. 2020). Retrieved from [Link]

-

Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

-

Gebremedhin, G., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Heliyon, 9(5), e15735. Retrieved from [Link]

-

SciSpace. (n.d.). Antioxidant potential of piperidine containing compounds-a short review. Retrieved from [Link]

- Google Patents. (n.d.). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.

-

Munteanu, I. G., & Apetrei, C. (2021). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 58(9), 3247–3261. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). ABTS. Retrieved from [Link]

-

Sridhar, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6561. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. Retrieved from [Link]

-

ResearchGate. (n.d.). DPPH assay for evaluating antioxidant activity. Retrieved from [Link]

-

Pérez-Cruz, E., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Molecules, 28(2), 658. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. itmedicalteam.pl [itmedicalteam.pl]

- 3. scispace.com [scispace.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]

- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. ABTS - Wikipedia [en.wikipedia.org]

- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsonline.com [ijpsonline.com]

Application Note: A Framework for Characterizing 5-Hydroxy-5-methylpiperidin-2-one as a Novel Enzyme Inhibitor

An in-depth technical guide on utilizing 5-Hydroxy-5-methylpiperidin-2-one in enzyme inhibition studies, designed for researchers, scientists, and drug development professionals. This document provides a framework for characterizing novel enzyme inhibitors, from initial screening to mechanistic analysis.

Introduction: The Pursuit of Novel Enzyme Modulators

The identification and characterization of small molecule enzyme inhibitors are foundational to modern drug discovery. Enzymes are critical regulators of nearly all cellular processes, and their dysregulation is often implicated in human diseases. 5-Hydroxy-5-methylpiperidin-2-one is a lactam derivative with a unique structural scaffold, presenting an intriguing starting point for inhibitor screening campaigns. The presence of a hydroxyl group and a stereocenter suggests the potential for specific, high-affinity interactions with an enzyme's active or allosteric sites.

This document provides a comprehensive guide for researchers to systematically evaluate 5-Hydroxy-5-methylpiperidin-2-one, or any novel compound, as a potential enzyme inhibitor. We will proceed from initial high-throughput screening to detailed kinetic studies aimed at elucidating the mechanism of action. The protocols described herein are designed to be adaptable to a wide range of enzyme systems and are grounded in the fundamental principles of enzyme kinetics.

Foundational Concepts: Understanding Enzyme Inhibition

Enzyme inhibitors can be broadly classified based on their mechanism of action. Reversible inhibitors, which are the focus of this guide, bind to the enzyme through non-covalent interactions and can be broadly categorized as:

-

Competitive: The inhibitor binds to the active site, directly competing with the substrate. This increases the apparent Michaelis constant (K) but does not affect the maximum velocity (V).

-

Non-competitive: The inhibitor binds to an allosteric site, a location distinct from the active site. This binding event reduces the catalytic efficiency of the enzyme, lowering V* without affecting K*.

-

Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site. This reduces both V* and K*.

-

Mixed: The inhibitor can bind to both the free enzyme and the ES complex, affecting both V* and K*.

The initial goal is to determine the half-maximal inhibitory concentration (IC50), which is a measure of the inhibitor's potency. Subsequent kinetic studies are then essential to determine the precise mechanism of inhibition, providing crucial insights for any future drug development efforts.

Experimental Workflow: From Screening to Mechanism

The following diagram outlines the systematic approach for characterizing a novel inhibitor like 5-Hydroxy-5-methylpiperidin-2-one.

Caption: Interpreting Lineweaver-Burk plots.

Kinetic Parameter Summary:

| Inhibition Type | Apparent V | Apparent K |

| Competitive | Unchanged | Increases |

| Non-competitive | Decreases | Unchanged |

| Uncompetitive | Decreases | Decreases |

| Mixed | Decreases | Varies |

Conclusion and Future Directions

This application note provides a robust framework for the initial characterization of 5-Hydroxy-5-methylpiperidin-2-one as a potential enzyme inhibitor. By following these protocols, researchers can obtain reliable data on its inhibitory activity, potency, and mechanism of action. Positive results from these studies would warrant further investigation, including structural studies (e.g., X-ray crystallography) to visualize the inhibitor binding to the enzyme, and structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.

References

- Principles of Enzyme Kinetics. (2011). A. Cornish-Bowden. Portland Press.

- Enzyme Kinetics and Mechanism. (2007). P. F. Cook & W. W. Cleland. Garland Science.

- Basics of Enzyme Kinetics. (2012). A. G. Marangoni. Springer.

- Guidelines for the selection of useful enzyme inhibitors. (2000). R. A. Copeland. Methods in Molecular Biology.

- Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. (2013). R. A. Copeland. John Wiley & Sons.

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Hydroxy-5-methylpiperidin-2-one synthesis

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Hydroxy-5-methylpiperidin-2-one. As a key intermediate in various pharmaceutical pathways, optimizing its synthesis is critical for efficient and scalable production. This document provides in-depth troubleshooting advice and answers to frequently asked questions, based on established principles of organic synthesis and practical laboratory experience.

Introduction to the Synthetic Challenge

5-Hydroxy-5-methylpiperidin-2-one is a substituted lactam of significant interest due to its potential as a building block in the synthesis of more complex bioactive molecules. Its synthesis, while conceptually straightforward, can present several practical challenges that may affect yield, purity, and reproducibility. This guide outlines a plausible and robust synthetic strategy and addresses the common pitfalls associated with each step.

Proposed Synthetic Pathway

Given the absence of a universally adopted, single-step synthesis for 5-Hydroxy-5-methylpiperidin-2-one, a multi-step approach is proposed. This pathway is designed for its logical flow and reliance on well-understood chemical transformations, which in turn allows for more predictable troubleshooting.

Caption: Proposed synthetic pathway for 5-Hydroxy-5-methylpiperidin-2-one.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific experimental issues that may arise during the synthesis of 5-Hydroxy-5-methylpiperidin-2-one. Each question is followed by a detailed explanation of the potential causes and recommended solutions.

Part 1: Epoxidation of Mesityl Oxide

Question 1: My epoxidation of mesityl oxide is resulting in a low yield of 4,4-Dimethyl-1,2-epoxy-2-pentanone. What are the likely causes?

Answer:

Low yields in the epoxidation of α,β-unsaturated ketones like mesityl oxide are often attributable to several factors:

-

Reagent Purity and Stoichiometry: The purity of your meta-chloroperoxybenzoic acid (m-CPBA) is crucial. Over time, m-CPBA can degrade, leading to a lower effective concentration. It is advisable to determine the purity of your m-CPBA via iodometric titration before use and adjust the stoichiometry accordingly. A slight excess of m-CPBA (1.1-1.2 equivalents) is often beneficial.

-

Reaction Temperature: Epoxidation is an exothermic reaction. If the temperature is not carefully controlled, side reactions, including the opening of the newly formed epoxide ring, can occur. The reaction should be maintained at a low temperature, typically between 0 and 5 °C, using an ice bath.

-

Reaction Time: While the reaction is generally fast, insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times can promote the degradation of the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

-

Work-up Procedure: The work-up is critical for isolating the epoxide. The excess m-CPBA and the resulting meta-chlorobenzoic acid must be removed. A common method is to wash the reaction mixture with a sodium sulfite solution to quench the excess peroxide, followed by a wash with a sodium bicarbonate solution to remove the acidic byproduct. Incomplete removal of these can lead to product degradation during purification.

Question 2: I am observing the formation of a diol byproduct during the epoxidation. How can I prevent this?

Answer:

The formation of a diol is a classic sign of acid-catalyzed epoxide ring-opening, with water acting as the nucleophile. The source of the acid is often the meta-chlorobenzoic acid byproduct of the m-CPBA reaction. To minimize diol formation:

-

Buffered Conditions: The addition of a solid buffer, such as sodium bicarbonate or disodium hydrogen phosphate, to the reaction mixture can neutralize the acidic byproduct as it is formed.

-

Aprotic Solvent: Ensure that your solvent (e.g., dichloromethane or chloroform) is dry. The presence of water will promote the undesired ring-opening.

-

Prompt Work-up: Do not let the reaction stir for an extended period after completion. Proceed with the work-up as soon as TLC indicates the consumption of the starting material.

Part 2: Baeyer-Villiger Oxidation

Question 3: The Baeyer-Villiger oxidation of my epoxy ketone is not proceeding to completion. What should I check?

Answer:

The Baeyer-Villiger oxidation of an α,β-epoxy ketone can be sluggish. Here are some factors to consider:

-

Strength of the Oxidizing Agent: While m-CPBA can be used, more powerful peroxy acids like trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, are often more effective for less reactive ketones.

-

Catalyst: The reaction can be catalyzed by a Lewis acid or a protic acid. However, care must be taken as acidic conditions can also promote side reactions.

-

Temperature and Reaction Time: This reaction may require higher temperatures and longer reaction times than the initial epoxidation. Again, TLC monitoring is your best tool to find the optimal conditions. It may be necessary to gently heat the reaction, for example, to 40 °C.

Part 3: Michael Addition and Cyclization

Question 4: I am having difficulty with the final Michael addition and cyclization step. What are the common problems?

Answer:

This tandem reaction is the crux of the synthesis and can be prone to several issues:

-

Ammonia Source: The use of aqueous ammonia can introduce excess water, which may lead to hydrolysis of the ester intermediate. Using a solution of ammonia in an organic solvent like methanol or dioxane is often a better choice. Gaseous ammonia can also be bubbled through the reaction mixture.

-

Reaction Conditions for Michael Addition: The Michael addition of ammonia is reversible. To drive the reaction forward, it may be necessary to use a large excess of ammonia or to conduct the reaction under pressure.

-

Cyclization Conditions: The intramolecular cyclization to form the lactam is typically promoted by heat or by the addition of a mild acid or base catalyst. If the cyclization is not occurring, gentle heating of the reaction mixture after the Michael addition is complete may be necessary.

-

Purification: The final product, being a polar and water-soluble compound, can be challenging to extract and purify. Continuous extraction of the aqueous phase with an organic solvent like chloroform or ethyl acetate may be required. Purification by column chromatography on silica gel is often effective, but a polar eluent system will be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Baeyer-Villiger oxidation in this synthesis?

A1: The Baeyer-Villiger oxidation involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon atom. The generally accepted mechanism involves the nucleophilic attack of the peroxy acid on the protonated carbonyl group, followed by a concerted migration of one of the adjacent carbon groups to the oxygen of the peroxy bond, with the expulsion of a carboxylate anion. The migratory aptitude of the groups attached to the carbonyl is a key factor, with tertiary alkyl groups migrating in preference to secondary, which in turn migrate in preference to primary.

Q2: Are there alternative routes to synthesize 5-Hydroxy-5-methylpiperidin-2-one?

A2: Yes, other synthetic strategies could be envisioned. For example, one could start with a derivative of glutamic acid and introduce the methyl and hydroxyl groups at the 4-position. Another approach could involve the cyclization of a 5-amino-4-hydroxy-4-methylpentanoic acid or its corresponding ester. The choice of route will often depend on the availability of starting materials and the desired scale of the synthesis.

Q3: How can I confirm the structure of my final product?

A3: A combination of spectroscopic techniques should be used for structural confirmation:

-

¹H NMR: Will show the characteristic signals for the methyl group, the diastereotopic protons of the piperidine ring, and the N-H and O-H protons.

-

¹³C NMR: Will confirm the number of unique carbon atoms and show the characteristic chemical shifts for the carbonyl carbon, the quaternary carbon bearing the hydroxyl and methyl groups, and the other ring carbons.

-

Mass Spectrometry: Will provide the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch, the N-H stretch, and the amide C=O stretch.

Q4: What are the main safety precautions to consider during this synthesis?

A4:

-

m-CPBA: is a potentially explosive solid and should be handled with care. Avoid grinding it or subjecting it to shock. It is also a strong oxidizing agent.

-

Trifluoroacetic Anhydride and Hydrogen Peroxide: are highly corrosive and strong oxidizing agents. They should be handled in a fume hood with appropriate personal protective equipment.

-

Ammonia: is a corrosive and toxic gas with a pungent odor. It should be handled in a well-ventilated fume hood.

-

Solvents: Dichloromethane and chloroform are chlorinated solvents and should be handled with care to avoid inhalation and skin contact.

Experimental Protocols

Protocol 1: Synthesis of 4,4-Dimethyl-1,2-epoxy-2-pentanone

-

Dissolve mesityl oxide (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Slowly add a solution of m-CPBA (1.2 eq) in DCM to the reaction mixture at 0-5 °C.

-

Stir the reaction at this temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture to remove the sodium bicarbonate.

-

Wash the filtrate with a 10% aqueous solution of sodium sulfite, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Mesityl oxide | 1.0 | 98.14 | (user defined) |

| m-CPBA (77%) | 1.2 | 172.57 | (calculated) |

| Sodium Bicarbonate | 2.0 | 84.01 | (calculated) |

| Dichloromethane | - | 84.93 | (sufficient volume) |

Protocol 2: Synthesis of 5-Hydroxy-5-methylpiperidin-2-one

-

Dissolve the crude 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one (hypothetical intermediate from Baeyer-Villiger) (1.0 eq) in methanol.

-

Cool the solution in an ice bath and bubble ammonia gas through it for 30 minutes, or add a solution of ammonia in methanol (7N, 5.0 eq).

-

Seal the reaction vessel and stir at room temperature for 24 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add a catalytic amount of a mild acid (e.g., acetic acid) and heat the mixture to reflux for 4-6 hours to effect cyclization.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Intermediate | 1.0 | (calculated) | (user defined) |

| Ammonia (7N in MeOH) | 5.0 | 17.03 | (calculated) |

| Methanol | - | 32.04 | (sufficient volume) |

| Acetic Acid | catalytic | 60.05 | (catalytic) |

Logical Troubleshooting Workflow

Caption: A decision tree for troubleshooting the synthesis.

References

-

Michael Addition Reaction. Master Organic Chemistry. [Link][1]

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. National Institutes of Health. [Link][2]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link][3]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link][4]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

Stability of 5-Hydroxy-5-methylpiperidin-2-one in different solvents and pH

Welcome to the technical support center for 5-Hydroxy-5-methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

I. Understanding the Stability of 5-Hydroxy-5-methylpiperidin-2-one: A Proactive Approach

5-Hydroxy-5-methylpiperidin-2-one, a heterocyclic compound, possesses a lactam ring and a tertiary alcohol, functional groups that are susceptible to degradation under various conditions. Understanding its stability profile is paramount for accurate experimental design, data interpretation, and formulation development. This guide provides a framework for assessing and managing the stability of this molecule.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 5-Hydroxy-5-methylpiperidin-2-one.

Q1: What are the primary degradation pathways for 5-Hydroxy-5-methylpiperidin-2-one?

A1: Based on its structure, the two most probable degradation pathways are hydrolysis of the lactam ring and dehydration of the tertiary alcohol.

-

Hydrolysis: The amide bond in the six-membered lactam ring can undergo hydrolysis, particularly under acidic or basic conditions, leading to the formation of an open-chain amino acid derivative. Lactams are generally susceptible to acid- and base-catalyzed hydrolysis.[1][2]

-

Dehydration: The tertiary alcohol at the 5-position can undergo dehydration, especially under acidic conditions or upon heating, to form an unsaturated piperidinone derivative.

Q2: How does pH affect the stability of 5-Hydroxy-5-methylpiperidin-2-one?

A2: The stability of lactams is often pH-dependent. Both acidic and alkaline conditions can catalyze the hydrolysis of the lactam ring.[1][3] Extreme pH values should be avoided during storage and in experimental assays unless the purpose is to conduct forced degradation studies. For many β-lactams, degradation is more extensive at higher pH due to increased nucleophilic attack on the carbonyl carbon.[3]

Q3: Which solvents are recommended for dissolving and storing 5-Hydroxy-5-methylpiperidin-2-one?

A3: For short-term use, aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are generally preferred over protic solvents like water or methanol, especially if the solution is to be stored. If aqueous solutions are necessary, it is advisable to use a buffered solution at a neutral or slightly acidic pH and to prepare the solution fresh. The use of natural deep eutectic solvents (NADES) has also been shown to increase the stability of some β-lactam antibiotics.[4]

Q4: Is 5-Hydroxy-5-methylpiperidin-2-one sensitive to light?

A4: Heterocyclic compounds can be susceptible to photodegradation.[5][6] It is recommended to protect solutions of 5-Hydroxy-5-methylpiperidin-2-one from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments. Photostability testing is crucial to determine the extent of this sensitivity.[7][8][9]

Q5: How should I monitor the degradation of 5-Hydroxy-5-methylpiperidin-2-one in my samples?

A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common and reliable method for monitoring the degradation of small molecules.[10] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.[11] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.[12][13]

III. Troubleshooting Guide

Encountering unexpected results? This troubleshooting guide will help you identify and resolve common issues related to the stability of 5-Hydroxy-5-methylpiperidin-2-one.

| Issue | Possible Cause | Troubleshooting Steps |